Sulforhodamine methanethiosulfonate
CAS No.: 386229-71-6
VCID: VC0013898
Molecular Formula: C30H37N3O8S4
Molecular Weight: 695.9 g/mol
* For research use only. Not for human or veterinary use.
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Description | Sulforhodamine methanethiosulfonate (MTS-R) is a fluorescent dye used as a labeling reagent for cysteine residues in proteins . MTS reagents, including sulforhodamine methanethiosulfonate, were initially developed as tools for studying membrane proteins like ion channels . These reagents react selectively and rapidly with thiols, forming a disulfide bond and efficiently labeling cysteine residues in proteins . Sulforhodamine methanethiosulfonate's fluorescence properties are sensitive to its surrounding environment; its emission intensity increases and becomes blue-shifted as solvent hydrophobicity increases . This characteristic allows researchers to monitor changes in the fluorophore's local environment and protein structure dynamics in real-time . For example, experiments using sulforhodamine methanethiosulfonate attached to the nicotinic acetylcholine receptor showed that the fluorophore occupies a more hydrophobic environment in the desensitized state compared to the resting state . Another similar chemical compound is 2-((5(6)-tetramethylrhodamine) carboxylamino)ethyl methanethiosulfonate (MTS-tetramethylrhodamine) . The substituted-cysteine accessibility method (SCAM) utilizes MTS reagents to study the accessibility and reactivity of introduced cysteine residues in proteins . By using various MTS reagents with different charges or sizes, SCAM can provide information on the physical size and electrostatic potential of an ion channel, as well as the membrane-sidedness (buried or exposed) of a residue . Although MTS derivatives react rapidly with sulfhydryl groups, their application occurs over a relatively long time frame compared to protein motion, which means the reagent may react with a minor channel conformation . |
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CAS No. | 386229-71-6 |
Product Name | Sulforhodamine methanethiosulfonate |
Molecular Formula | C30H37N3O8S4 |
Molecular Weight | 695.9 g/mol |
IUPAC Name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate |
Standard InChI | InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 |
Standard InChIKey | DZJCGEWZGVLAEE-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] |
Synonyms | MTSR; MTS-rhodamine; 3,6-Bis(diethylamino)-9-[4-[[[2-[(methylsulfonyl)thio]ethyl]amino]sulfonyl]-2-sulfophenyl]xanthylium Inner Salt; |
PubChem Compound | 4611020 |
Last Modified | Sep 14 2023 |
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